(4R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one (4R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one Triamcinolone Acetonide is the acetonide salt form of triamcinolone, a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory activity. Triamcinolone acetonide binds to specific cytosolic glucocorticoid receptors and subsequently interacts with glucocorticoid receptor response element on DNA and alters gene expression. This results in an induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Consequently, an overall reduction in chronic inflammation and autoimmune reactions are accomplished.
Triamcinolone acetonide is a synthetic glucocorticoid that is the 16,17-acetonide of triamcinolone. Used to treat various skin infections. It has a role as an anti-inflammatory drug and an anti-allergic agent. It is an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a glucocorticoid, a cyclic ketal, a fluorinated steroid and a primary alpha-hydroxy ketone. It derives from a triamcinolone. It derives from a hydride of a pregnane.
An esterified form of TRIAMCINOLONE. It is an anti-inflammatory glucocorticoid used topically in the treatment of various skin disorders. Intralesional, intramuscular, and intra-articular injections are also administered under certain conditions.
Brand Name: Vulcanchem
CAS No.: 76-25-5
VCID: VC0000751
InChI: InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15?,16?,17-,19+,21-,22-,23-,24+/m0/s1
SMILES: CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Molecular Formula: C24H31FO6
Molecular Weight: 434.5 g/mol

(4R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

CAS No.: 76-25-5

APIs

VCID: VC0000751

Molecular Formula: C24H31FO6

Molecular Weight: 434.5 g/mol

Purity: > 98%

(4R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one - 76-25-5

CAS No. 76-25-5
Product Name (4R,8S,9S,11S,12R,13S)-12-Fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Molecular Formula C24H31FO6
Molecular Weight 434.5 g/mol
IUPAC Name (4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C24H31FO6/c1-20(2)30-19-10-16-15-6-5-13-9-14(27)7-8-21(13,3)23(15,25)17(28)11-22(16,4)24(19,31-20)18(29)12-26/h7-9,15-17,19,26,28H,5-6,10-12H2,1-4H3/t15?,16?,17-,19+,21-,22-,23-,24+/m0/s1
Standard InChIKey YNDXUCZADRHECN-JNQJZLCISA-N
Isomeric SMILES C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C)F)O
SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Canonical SMILES CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CO)C)O)F)C)C
Appearance Solid powder
Melting Point 293.0 °C
Description Triamcinolone Acetonide is the acetonide salt form of triamcinolone, a synthetic glucocorticosteroid with immunosuppressive and anti-inflammatory activity. Triamcinolone acetonide binds to specific cytosolic glucocorticoid receptors and subsequently interacts with glucocorticoid receptor response element on DNA and alters gene expression. This results in an induction of the synthesis of certain anti-inflammatory proteins while inhibiting the synthesis of certain inflammatory mediators. Consequently, an overall reduction in chronic inflammation and autoimmune reactions are accomplished.
Triamcinolone acetonide is a synthetic glucocorticoid that is the 16,17-acetonide of triamcinolone. Used to treat various skin infections. It has a role as an anti-inflammatory drug and an anti-allergic agent. It is an 11beta-hydroxy steroid, a 20-oxo steroid, a 21-hydroxy steroid, a 3-oxo-Delta(4) steroid, a glucocorticoid, a cyclic ketal, a fluorinated steroid and a primary alpha-hydroxy ketone. It derives from a triamcinolone. It derives from a hydride of a pregnane.
An esterified form of TRIAMCINOLONE. It is an anti-inflammatory glucocorticoid used topically in the treatment of various skin disorders. Intralesional, intramuscular, and intra-articular injections are also administered under certain conditions.
Purity > 98%
Solubility 4.83e-05 M
Synonyms Acetonide, Triamcinolone
Azmacort
Cinonide
Kenacort A
Kenalog
Kenalog 40
Triamcinolone Acetonide
Tricort 40
Tricort-40
Tricort40
Reference 1: van Heugten AJP, de Boer W, de Vries WS, Markesteijn CMA, Vromans H.
Development and validation of a stability-indicating HPLC-UV method for the
determination of triamcinolone acetonide and its degradation products in an
ointment formulation. J Pharm Biomed Anal. 2017 Nov 7;149:265-270. doi:
10.1016/j.jpba.2017.11.026. [Epub ahead of print] PubMed PMID: 29127908.


2: Chauhan P, De D, Handa S, Narang T, Saikia UN. A prospective observational
study to compare efficacy of topical triamcinolone acetonide 0.1% oral paste,
oral methotrexate, and a combination of topical triamcinolone acetonide 0.1% and
oral methotrexate in moderate to severe oral lichen planus. Dermatol Ther. 2017
Nov 10. doi: 10.1111/dth.12563. [Epub ahead of print] PubMed PMID: 29124831.


3: Al Hinai A, Wali UK, Rasool TA, Rizvi SG. Experience of intravitreal
triamcinolone acetonide for treatment of diabetic macular edema among Omani
population. Oman J Ophthalmol. 2017 Sep-Dec;10(3):177-183. doi:
10.4103/ojo.OJO_173_2016. PubMed PMID: 29118493; PubMed Central PMCID:
PMC5657160.


4: Aval SF, Zarghami N, Alizadeh E, Mohammadi SA. The effect of ketorolac and
triamcinolone acetonide on adipogenic and hepatogenic differentiation through
miRNAs 16/15/195: Possible clinical application in regenerative medicine. Biomed
Pharmacother. 2017 Nov 1;97:675-683. doi: 10.1016/j.biopha.2017.10.126. [Epub
ahead of print] PubMed PMID: 29101812.


5: Srivastava S, Patil AN, Prakash C, Kumari H. Comparison of Intralesional
Triamcinolone Acetonide, 5-Fluorouracil, and Their Combination for the Treatment
of Keloids. Adv Wound Care (New Rochelle). 2017 Nov 1;6(11):393-400. doi:
10.1089/wound.2017.0741. PubMed PMID: 29098115; PubMed Central PMCID: PMC5665091.


6: Conaghan PG, Cohen SB, Berenbaum F, Lufkin J, Johnson JR, Bodick N. Phase 2b
trial of a novel extended-release microsphere formulation of triamcinolone
acetonide for intra-articular injection in knee osteoarthritis. Arthritis
Rheumatol. 2017 Oct 31. doi: 10.1002/art.40364. [Epub ahead of print] PubMed
PMID: 29088579.


7: Liebmann P, Vorstandlechner V, Radtke C. Comment: A Prospective Randomized
Trial of the Efficacy of Fibrin Glue, Triamcinolone Acetonide and Quilting
Sutures in Seroma Prevention after Latissimus Dorsi Breast Reconstruction. Plast
Reconstr Surg. 2017 Oct 13. doi: 10.1097/PRS.0000000000004032. [Epub ahead of
print] PubMed PMID: 29068895.


8: Kraus VB, Conaghan PG, Aazami HA, Mehra P, Kivitz AJ, Lufkin J, Hauben J,
Johnson JR, Bodick N. Synovial and systemic pharmacokinetics (PK) of
triamcinolone acetonide (TA) following intra-articular (IA) injection of an
extended-release microsphere-based formulation (FX006) or standard crystalline
suspension in patients with knee osteoarthritis (OA). Osteoarthritis Cartilage.
2017 Oct 9. pii: S1063-4584(17)31226-8. doi: 10.1016/j.joca.2017.10.003. [Epub
ahead of print] PubMed PMID: 29024802.


9: Ashraf J, Radford AR, Turner A, Subramaniam R. Preliminary Experience with
Instillation of Triamcinolone Acetonide into the Urethra for Idiopathic
Urethritis: A Prospective Pilot Study. J Laparoendosc Adv Surg Tech A. 2017
Nov;27(11):1217-1221. doi: 10.1089/lap.2017.0064. Epub 2017 Oct 12. PubMed PMID:
29023188.


10: Sar-Pomian M, Czuwara J, Grygorowicz T, Mirowska-Guzel D,
Cudnoch-Jedrzejewska A, Rudnicka L, Olszewska M. Efficacy of perilesional and
intralesional triamcinolone acetonide injections in pemphigus vulgaris lesions of
the scalp: an effective therapeutic option. Clin Exp Dermatol. 2017 Oct 10. doi:
10.1111/ced.13288. [Epub ahead of print] PubMed PMID: 28994133.
PubChem Compound 5702126
Last Modified Nov 11 2021
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